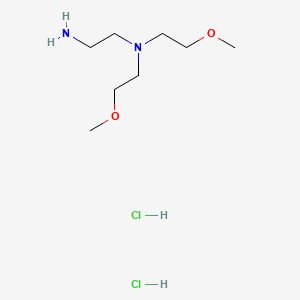

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride

Description

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride is a tertiary amine derivative featuring a central nitrogen atom bonded to three substituents: a 2-aminoethyl group and two 2-methoxyethyl groups. Its dihydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name |

N',N'-bis(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTVLXQUKHCPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCN)CCOC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex organic compounds. It can be utilized in various chemical reactions, including oxidation and substitution reactions, to form different derivatives .

Biology

- Biochemical Studies: It is employed in studies investigating enzyme mechanisms and protein interactions. The compound's ability to alter enzyme activity makes it valuable for understanding metabolic pathways .

Medicine

- Drug Discovery: this compound is significant in pharmaceutical development processes, particularly in the design of new drugs. It can act as an intermediate in synthesizing active pharmaceutical ingredients (APIs) .

Industry

- Production of Surfactants and Lubricants: The compound finds applications in the manufacturing of surfactants and lubricants, which are essential in various industrial processes .

Case Study 1: Drug Development

A recent study highlighted the role of this compound in developing wound dressings that improve healing outcomes. By incorporating this compound into functional polyesters, researchers demonstrated enhanced drug delivery capabilities and antimicrobial properties in wound healing applications .

Case Study 2: Enzyme Interaction Studies

In biochemical research, this compound was used to explore its interaction with specific enzymes involved in metabolic pathways. The findings indicated that it could modulate enzyme activity, providing insights into potential therapeutic targets for metabolic disorders .

Mechanism of Action

The mechanism by which (2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or structure. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways Involved:

Enzymes: The compound may target specific enzymes involved in metabolic pathways.

Proteins: It may interact with proteins to modulate their function or structure.

Comparison with Similar Compounds

Triethylenetetramine Dihydrochloride (TETA·2HCl)

- Structure: A linear tetraamine (N,N′-bis(2-aminoethyl)-1,2-ethanediamine) with four amine groups.

- Applications : Clinically used as a copper chelator for Wilson’s disease treatment. Forms stable complexes with Cu(II), promoting cupriuresis .

- Key Differences: TETA·2HCl lacks methoxy groups, resulting in higher basicity and stronger metal-chelating capacity. Hygroscopic nature necessitates airtight storage, a trait shared with the target compound due to dihydrochloride formulation .

Bis(2-aminoethyl)amine Derivatives

- Structure: Derivatives typically feature two 2-aminoethyl groups linked to a central amine or thiourea moiety (e.g., phenethylthiourea derivatives) .

- Applications : Investigated for anti-inflammatory and cytotoxic properties. For example, 4-bromophenyl derivatives reduced IL-6 secretion in A549 lung cells by tenfold .

- Key Differences: The target compound’s methoxy groups may enhance lipophilicity compared to non-methoxy analogs, affecting membrane permeability. Bis(2-aminoethyl)amine derivatives exhibit varied biological activities (e.g., cytokine inhibition), whereas the target compound’s pharmacological profile remains underexplored .

Cadaverine Dihydrochloride

- Structure : A linear diamine (1,5-pentanediamine dihydrochloride).

- Applications : Used in biochemical research, particularly in polyamine metabolism studies .

- Lower molecular weight (161.1 g/mol vs. ~295.2 g/mol for the target compound) impacts solubility and diffusion rates .

Comparative Data Table

Research Findings and Implications

- Chelation Capacity : TETA·2HCl’s tetraamine structure enables superior metal binding compared to the target compound’s tertiary amine with methoxy groups, which may limit coordination sites .

- Biological Activity: Bis(2-aminoethyl)amine derivatives show cell-specific anti-inflammatory effects (e.g., IL-6 inhibition in A549 cells), suggesting the target compound’s methoxy groups could modulate similar pathways if tested .

- Stability : Both TETA·2HCl and the target compound require controlled storage due to hygroscopicity, a common trait among dihydrochloride salts .

Biological Activity

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride is a chemical compound with the molecular formula . It is a derivative of bis(2-methoxyethyl)amine, featuring an ethylamine group. This compound is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- IUPAC Name : N',N'-bis(2-methoxyethyl)ethane-1,2-diamine; dihydrochloride

- Molecular Weight : 224.18 g/mol

- Solubility : Soluble in water due to the presence of hydrochloride salts.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and proteins. The compound may alter enzyme activity or protein structure, making it a valuable tool in biochemical studies and drug development.

1. Cytotoxicity Studies

Recent research has highlighted the cytotoxic properties of bis(2-aminoethyl)amine derivatives, including this compound. A study evaluated several derivatives against human cancer cell lines using the MTT assay to determine their IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6 | A549 (Lung) | 13.95 ± 2.5 | Induces early apoptosis |

| 4 | A549 (Lung) | Not specified | Inhibits IL-6 release |

| 3 | CaCo-2 (Colorectal) | Not specified | Induces late apoptosis |

The study indicated that compounds derived from bis(2-aminoethyl)amines exhibit moderate antiproliferative activity across various cancer cell lines, with specific derivatives showing significant effects on apoptosis and interleukin-6 levels, suggesting a potential anti-cancer mechanism .

2. Enzyme Interaction Studies

The compound has been investigated for its ability to interact with specific metabolic enzymes. For instance, it may modulate the activity of enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory cytokines like interleukin-6 (IL-6). The reduction in IL-6 levels was notably significant in treated A549 cells .

Case Studies

A notable study focused on synthesizing novel bis(2-aminoethyl)amine derivatives and evaluating their biological activities. Among these, derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications can significantly influence their biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Bis(2-methoxyethyl)amine | Parent compound | Limited biological activity |

| N,N'-Bis(2-methoxyethyl)ethylenediamine | Related compound | Enhanced cytotoxicity against certain cell lines |

The addition of the ethylamine group appears to enhance the cytotoxic properties compared to its parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.